molecular formula C8H11BrN2O B12982024 3-Bromo-7-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine

3-Bromo-7-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine

Cat. No.: B12982024
M. Wt: 231.09 g/mol
InChI Key: OVENPSHLFJOSCI-UHFFFAOYSA-N
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Description

3-Bromo-7-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine is a heterocyclic compound that features a unique structure combining pyrazole and oxazepine rings.

Preparation Methods

The synthesis of 3-Bromo-7-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated pyrazole derivative with a suitable oxazepine precursor. The reaction conditions often involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-Bromo-7-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-7-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-7-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Bromo-7-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of pyrazole and oxazepine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-7-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine

InChI

InChI=1S/C8H11BrN2O/c1-6-2-3-12-8-7(9)4-10-11(8)5-6/h4,6H,2-3,5H2,1H3

InChI Key

OVENPSHLFJOSCI-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2=C(C=NN2C1)Br

Origin of Product

United States

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